2-(3,5-Dimethyl-phenylamino)-N-phenyl-butyramide
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Overview
Description
2-(3,5-Dimethyl-phenylamino)-N-phenyl-butyramide is an organic compound characterized by its unique structure, which includes a phenylamino group and a butyramide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-phenylamino)-N-phenyl-butyramide typically involves the reaction of 3,5-dimethylaniline with N-phenylbutyramide under specific conditions. One common method involves the use of a catalyst-free environment, where the reaction is carried out in methanol at elevated temperatures (around 60°C) to achieve good yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-phenylamino)-N-phenyl-butyramide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the phenylamino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding amides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(3,5-Dimethyl-phenylamino)-N-phenyl-butyramide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-phenylamino)-N-phenyl-butyramide involves its interaction with specific molecular targets. The phenylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: Shares the phenylamino group but differs in the alkyl substituents.
3,5-Dimethylaniline: Similar aromatic structure but lacks the butyramide moiety.
N-Phenylbutyramide: Contains the butyramide group but lacks the dimethyl substitutions on the phenyl ring.
Uniqueness
2-(3,5-Dimethyl-phenylamino)-N-phenyl-butyramide is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C18H22N2O |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-(3,5-dimethylanilino)-N-phenylbutanamide |
InChI |
InChI=1S/C18H22N2O/c1-4-17(18(21)20-15-8-6-5-7-9-15)19-16-11-13(2)10-14(3)12-16/h5-12,17,19H,4H2,1-3H3,(H,20,21) |
InChI Key |
QODSQTRWLYOGPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1)NC2=CC(=CC(=C2)C)C |
Origin of Product |
United States |
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